molecular formula C13H19N3O B12816617 (S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine

(S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine

Cat. No.: B12816617
M. Wt: 233.31 g/mol
InChI Key: XREAZRQWSBHRTB-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This step is crucial for forming the bicyclo[2.2.2]octane core, which is then further functionalized to achieve the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques and scalable reaction conditions could facilitate its production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can modify the compound’s electronic properties and reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, sodium in liquid ammonia for Birch reduction , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Birch reduction of spirodiisophorones can yield secondary alcohols with endo- or exo-configurations .

Scientific Research Applications

(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine has several scientific research applications:

Mechanism of Action

The mechanism by which (S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine exerts its effects is not fully understood. its ability to inhibit SARS-CoV-2 3CLpro suggests that it interacts with specific molecular targets and pathways involved in viral replication . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine stands out due to its unique combination of a spirocyclic structure and bicyclo[2.2.2]octane core. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

(3S)-spiro[1-azabicyclo[2.2.2]octane-3,2'-6,7-dihydro-3H-furo[2,3-b]pyridine]-5'-amine

InChI

InChI=1S/C13H19N3O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,10,15H,1-4,6-8,14H2/t13-/m1/s1

InChI Key

XREAZRQWSBHRTB-CYBMUJFWSA-N

Isomeric SMILES

C1CN2CCC1[C@]3(C2)CC4=C(O3)NCC(=C4)N

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)NCC(=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.